molecular formula C22H17N3O3S2 B11962310 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide

2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide

Cat. No.: B11962310
M. Wt: 435.5 g/mol
InChI Key: ANOSJBAHGQQTMU-HNENSFHCSA-N
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Description

2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes an indole ring, a thiazolidinone ring, and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide typically involves multiple steps, including the formation of the indole and thiazolidinone rings, followed by their coupling and subsequent functionalization. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a candidate for drug development.

    Medicine: It may be explored for therapeutic applications due to its unique structure and biological activities.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the thiazolidinone ring may contribute to its biological activity through interactions with enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an indole ring, a thiazolidinone ring, and an acetamide group. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H17N3O3S2

Molecular Weight

435.5 g/mol

IUPAC Name

2-[(3Z)-2-oxo-3-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C22H17N3O3S2/c1-2-12-24-21(28)19(30-22(24)29)18-15-10-6-7-11-16(15)25(20(18)27)13-17(26)23-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,23,26)/b19-18-

InChI Key

ANOSJBAHGQQTMU-HNENSFHCSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)SC1=S

Origin of Product

United States

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